molecular formula C10H12N4O3 B14348448 1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 92572-36-6

1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B14348448
CAS No.: 92572-36-6
M. Wt: 236.23 g/mol
InChI Key: MDUHUSNSWRJPBJ-UHFFFAOYSA-N
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Description

1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that belongs to the pyrimidopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with another pyrimidine ring, forming a unique scaffold that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione can be achieved through several methods. One common approach involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes in a molar ratio of 1:1:2. This reaction yields the pyrimido[4,5-d]pyrimidin-2,4-dione ring system . Another method involves the use of diamines and formalin in a molar ratio of 2:1:4 to produce bis-pyrimido[4,5-d]pyrimidin-2,4-diones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 7-amino derivatives.

    Reduction: Reduced pyrimidopyrimidine derivatives.

    Substitution: Alkyl or aryl-substituted pyrimidopyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including tyrosine kinase and dihydrofolate reductase . By inhibiting these enzymes, the compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is unique due to its specific substitution pattern and the presence of the butyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

92572-36-6

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

1-butyl-8H-pyrimido[4,5-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C10H12N4O3/c1-2-3-4-14-7-6(5-11-9(16)12-7)8(15)13-10(14)17/h5H,2-4H2,1H3,(H,11,12,16)(H,13,15,17)

InChI Key

MDUHUSNSWRJPBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=NC(=O)N2)C(=O)NC1=O

Origin of Product

United States

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